(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique pyrazolo[1,5-a]pyrazine core structure, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-methylpyrazole with ethyl acetoacetate in the presence of a base can yield the desired compound through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites on target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Shares a similar core structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with comparable biological activities.
Uniqueness
(S)-7-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
(7S)-7-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C7H9N3O/c1-5-4-8-7(11)6-2-3-9-10(5)6/h2-3,5H,4H2,1H3,(H,8,11)/t5-/m0/s1 |
InChI Key |
KACPQTXKKIQJLK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CNC(=O)C2=CC=NN12 |
Canonical SMILES |
CC1CNC(=O)C2=CC=NN12 |
Origin of Product |
United States |
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